molecular formula C22H18N4Na2O8S B12700290 Sodium 5-((4-((3-aminobenzoyl)amino)-5-methoxy-o-tolyl)azo)-3-sulphosalicylate CAS No. 84912-17-4

Sodium 5-((4-((3-aminobenzoyl)amino)-5-methoxy-o-tolyl)azo)-3-sulphosalicylate

Cat. No.: B12700290
CAS No.: 84912-17-4
M. Wt: 544.4 g/mol
InChI Key: HCIFPZMKLOUMML-UHFFFAOYSA-L
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Description

Sodium 5-((4-((3-aminobenzoyl)amino)-5-methoxy-o-tolyl)azo)-3-sulphosalicylate is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This compound is notable for its vibrant color and is used in various applications, including as a dye and in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 5-((4-((3-aminobenzoyl)amino)-5-methoxy-o-tolyl)azo)-3-sulphosalicylate typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The reaction conditions usually require acidic environments to facilitate the diazotization process and basic conditions for the coupling reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves stringent control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the amino and methoxy groups.

    Reduction: The azo group (-N=N-) can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) are often used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of aromatic amines.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

Sodium 5-((4-((3-aminobenzoyl)amino)-5-methoxy-o-tolyl)azo)-3-sulphosalicylate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a pH indicator due to its color-changing properties.

    Biology: Employed in staining techniques for microscopy to visualize cellular components.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo reversible changes in response to environmental conditions such as pH and redox state. This property makes it useful as a pH indicator and in redox reactions. The molecular targets and pathways involved include interactions with cellular proteins and nucleic acids, which can be visualized using staining techniques.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 4-((4-((3-aminobenzoyl)amino)-5-methoxy-o-tolyl)azo)-3-sulphosalicylate
  • Sodium 5-((4-((3-aminobenzoyl)amino)-5-methoxyphenyl)azo)-3-sulphosalicylate

Uniqueness

Sodium 5-((4-((3-aminobenzoyl)amino)-5-methoxy-o-tolyl)azo)-3-sulphosalicylate is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring precise colorimetric changes and specific reactivity profiles.

Properties

CAS No.

84912-17-4

Molecular Formula

C22H18N4Na2O8S

Molecular Weight

544.4 g/mol

IUPAC Name

disodium;5-[[4-[(3-aminobenzoyl)amino]-5-methoxy-2-methylphenyl]diazenyl]-3-carboxy-2-oxidobenzenesulfonate

InChI

InChI=1S/C22H20N4O8S.2Na/c1-11-6-17(24-21(28)12-4-3-5-13(23)7-12)18(34-2)10-16(11)26-25-14-8-15(22(29)30)20(27)19(9-14)35(31,32)33;;/h3-10,27H,23H2,1-2H3,(H,24,28)(H,29,30)(H,31,32,33);;/q;2*+1/p-2

InChI Key

HCIFPZMKLOUMML-UHFFFAOYSA-L

Canonical SMILES

CC1=CC(=C(C=C1N=NC2=CC(=C(C(=C2)S(=O)(=O)[O-])[O-])C(=O)O)OC)NC(=O)C3=CC(=CC=C3)N.[Na+].[Na+]

Origin of Product

United States

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